molecular formula C18H17ClN4O B2676777 4-(3-chlorophenyl)-N-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-5-carboxamide CAS No. 1795490-91-3

4-(3-chlorophenyl)-N-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-5-carboxamide

Cat. No. B2676777
M. Wt: 340.81
InChI Key: WUQUYENTBWDRLZ-UHFFFAOYSA-N
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Description

The description of a compound typically includes its molecular formula, molecular weight, and structural formula. It may also include the compound’s IUPAC name and any common or trade names it’s known by.



Synthesis Analysis

This would involve a detailed examination of the methods used to synthesize the compound, including the starting materials, reaction conditions, and any catalysts used. The yield and purity of the product would also be discussed.



Molecular Structure Analysis

This would involve the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the compound’s structure.



Chemical Reactions Analysis

This would involve studying the compound’s reactivity, including what types of reactions it undergoes, the conditions under which these reactions occur, and the products of these reactions.



Physical And Chemical Properties Analysis

This would involve determining properties such as the compound’s melting point, boiling point, solubility, and stability.


Scientific Research Applications

Corrosion Inhibition

Triazole derivatives have been extensively studied for their corrosion inhibition properties. For instance, 4H-1,2,4-triazole derivatives have demonstrated significant efficiency in protecting mild steel against corrosion in acidic environments. These compounds adsorb onto the steel surface, following the Langmuir isotherm model, to prevent corrosion and dissolution in hydrochloric acid solutions. Their effectiveness varies with the nature and type of substituents on the triazole ring, indicating that specific structural modifications can enhance inhibitory performance (Bentiss et al., 2007).

Antifungal and Antimicrobial Activities

Triazole derivatives are known for their potent biological activities, including antifungal and antimicrobial properties. For example, certain 1,2,3-triazole derivatives have been synthesized and evaluated for their antifungal activity against Candida strains. Modifications in the triazole structure, such as halogen substitution, have shown promising antifungal profiles, suggesting the potential for developing effective antifungal agents (Lima-Neto et al., 2012). Similarly, new 3-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole derivatives have been synthesized and screened for their antioxidant and antiradical activities, further underscoring the versatility of triazole compounds in medicinal chemistry (Bekircan et al., 2008).

Enzyme Inhibition for Therapeutic Applications

The enzyme inhibitory activity of triazole derivatives offers a pathway to therapeutic applications. Studies have demonstrated that certain 1,2,4-triazole derivatives exhibit moderate to good inhibitory activities against enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are targets for treating conditions like Alzheimer's disease. These findings indicate the potential of triazole derivatives in designing new drugs for neurological disorders (Riaz et al., 2020).

Safety And Hazards

This would involve studying the compound’s toxicity, flammability, and any other hazards associated with its use or disposal.


Future Directions

This would involve discussing potential future research directions, such as new synthetic methods, potential applications, or modifications to the compound that might enhance its properties or reduce its hazards.


I hope this general outline is helpful. If you have specific questions about any of these topics, feel free to ask!


properties

IUPAC Name

5-(3-chlorophenyl)-N-(4-propan-2-ylphenyl)triazolidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN4O/c1-11(2)12-6-8-15(9-7-12)20-18(24)17-16(21-23-22-17)13-4-3-5-14(19)10-13/h3-11,16-17,21-23H,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWWSLVBWWCGLSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C2C(NNN2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-chlorophenyl)-N-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-5-carboxamide

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